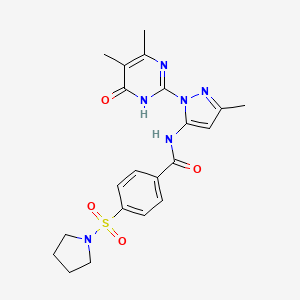![molecular formula C13H11Cl2NO2 B2382171 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone CAS No. 303144-61-8](/img/structure/B2382171.png)
3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-Dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone, also known as 2,6-dichlorobenzyloxy-2-methylpyridin-4-one, is a heterocyclic organic compound with a wide range of applications in the field of chemistry. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. It is used in the synthesis of various other compounds, including pharmaceuticals, pesticides, and dyes.
Aplicaciones Científicas De Investigación
Physical and Structural Studies
- Physical and Structural Analysis : Studies on a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, related to 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone, have been conducted to understand their crystal structures and bonding characteristics. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).
Alzheimer's Therapy
- Neurodegenerative Disease Treatment : Derivatives of 3-hydroxy-4(1H)-pyridinone have been studied for their potential in treating Alzheimer's disease. The research focuses on their ability to interact with metal ions in the brain, which is a key aspect of Alzheimer's pathology (Scott et al., 2011).
Coordination Compounds
- Formation of Metal Complexes : The ability of 3-hydroxy-2-methyl-4-pyridinones to form complexes with various metals, including aluminum, gallium, and indium, has been extensively studied. These compounds are potential candidates for various industrial and pharmaceutical applications due to their metal coordination properties (Zhang, Rettig, & Orvig, 1991).
Oxovanadium(IV) Complexes
- Interaction with Oxovanadium(IV) : Research into how 3-hydroxy-4-pyridinones interact with oxovanadium(IV) in aqueous solutions provides insights into their potential biomedical applications, particularly in understanding their behavior in biological systems (Rangel et al., 2006).
Antioxidant Properties
- Evaluation of Antioxidant Capabilities : Studies have investigated the antioxidant properties of 3-hydroxy-2-methyl-4-pyridinones. Understanding their role in preventing oxidation reactions is crucial for their potential use in medical and chemical applications (Ramsaywack et al., 2013).
Propiedades
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)5-6-16-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAXBQOCMBGUII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2382088.png)
![(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382089.png)

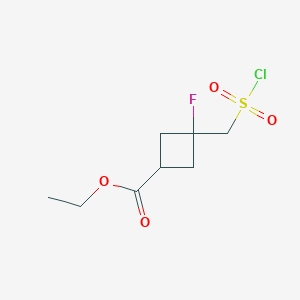


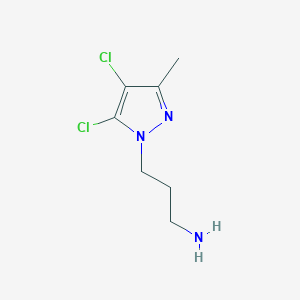

![4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2382102.png)
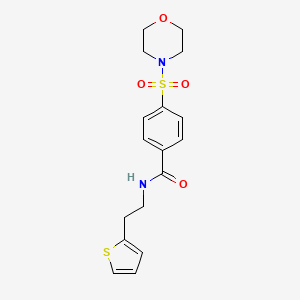
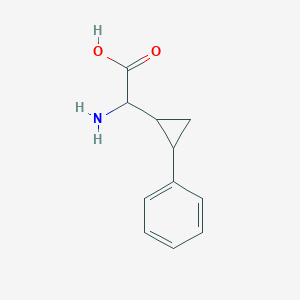
![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382105.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2382106.png)
